molecular formula C11H10O4S B8710882 Napthalene sulfonic acid formaldehyde CAS No. 577773-56-9

Napthalene sulfonic acid formaldehyde

Cat. No. B8710882
M. Wt: 238.26 g/mol
InChI Key: NVVZQXQBYZPMLJ-UHFFFAOYSA-N
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Description

Napthalene sulfonic acid formaldehyde is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Napthalene sulfonic acid formaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Napthalene sulfonic acid formaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

577773-56-9

Product Name

Napthalene sulfonic acid formaldehyde

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

formaldehyde;naphthalene-1-sulfonic acid

InChI

InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7H,(H,11,12,13);1H2

InChI Key

NVVZQXQBYZPMLJ-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A charge of 64 g (0.5 mole) of naphthalene was heated to 160° C. and 75 g (0.75-0.765 mole) of 98-100% strength sulfuric acid was added. The reaction mixture was maintained for 2 hours at 160° C. under constant stirring, was then cooled to 100° C. and 20 g of water added. Then 40 g of 37% by weight formaldehyde solution and 80 g of water were added and the reaction mixture maintained at 100° C. for 4 hours to obtain a naphthalene sulfonic acid formaldehyde condensate solution. The condensate solution was added to a milk of lime mixture containing 37 g of lime and 56 g water, to which was then added 166 g of crystalline aluminum sulfate dissolved in 300 grams of water. Calcium sulfate was filtered off and a 20% by weight solution of the aluminum salt of the naphthalene sulfonic acid formaldehyde condensate obtained.
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64 g
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80 g
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20 g
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Synthesis routes and methods II

Procedure details

1 mol of naphthalene (128.2 g) was reacted with 1.28 mol of sulfuric acid (125.5 g) for 3 hours at 150° C. to 160° C. To the product (sulfonate) were added 44 g of water, and formalin (37% formaldehyde in water) in such amount as equal to 0.98 mol of formaldehyde dropwise over 3 hours at 90° C. The mixture was reacted for condensation for 10 hours at 100±2° C. The mixture was cooled to room temperature, neutralized to pH 5 with calcium hydroxide, and filtrated to remove generated precipitates (gypsum), resulting in an aqueous solution of a naphthalenesulfonic acid-formaldehyde condensate (B-1). The polymer was dried for 24 hours at 105° C. The aqueous solution was adjusted to an intended concentration to be used according to need.
Quantity
128.2 g
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reactant
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125.5 g
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reactant
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[Compound]
Name
sulfonate
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reactant
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0.98 mol
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44 g
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Synthesis routes and methods III

Procedure details

Examples of a method of production of naphthalenesulfonic acid-formaldehyde condensate include condensation of naphthalenesulfonic acid with formaldehyde. The resultant condensate may be neutralized. Water-insoluble bi-products generated by neutralization may be removed. A specific process of the method is as follows. To produce naphthalenesulfonic acid, 1 mol of naphthalene is reacted with 1.2 to 1.4 mol of sulfuric acid for 2 to 5 hours at 150 to 165° C. to give a sulfonated product. To 1 mol of the sulfonated product is added formalin in an amount equivalent to 0.95 to 0.99 mol of formaldehyde dropwise for 3 to 6 hours at 85 to 95° C., and then condensated at 95 to 105° C. A neutralizing step may be then performed by adding water and a neutralizing agent to the condensate and reacting at 80 to 95° C. The neutralizing agent is preferably added in 1.0 to 1.1 times the molar amount to each of naphthalenesulfonic acid and unreacted sulfuric acid. Water insoluble matters generated by neutralization may be removed, preferably by filtration. Through these steps, an aqueous solution of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate is obtained. The aqueous solution can be used as the component (B) as is or by being added with other ingredients appropriately. A content of solid in the aqueous solution as the component (B) is, which may be varied according to applications, preferably 0.3 to 50% by weight, more preferably 5 to 45% by weight, and even more preferably 30 to 45% by weight, from the viewpoints of properties for dispersing a hydraulic powder and ease of handling depending on an adequate viscosity of the aqueous solution. The aqueous solution may further be dried and powderized to give a powder of water-soluble salt of naphthalenesulfonic acid-formaldehyde condensate according to need. The powder may be used as the powdery component (B). Drying and powderizing can be carried out by spray-drying, drum drying, freeze drying, or the like.
Quantity
1.3 (± 0.1) mol
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reactant
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[Compound]
Name
sulfonated product
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1 mol
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reactant
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0.97 (± 0.02) mol
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Synthesis routes and methods IV

Procedure details

To a reaction vessel equipped with a stirrer and temperature controller were added 21 parts of naphthalenesulfonic acid and 10 parts of ultrapure water. While keeping the temperature of the system at 80 C under stirring, 8 parts of 37% formaldehyde was added dropwise over 3 hours. After completion of the dropwise addition, the reaction mixture was heated to 105 C and the reaction was continued for 25 hours. Thereafter, the reaction mixture was cooled to room temperature (ca. 25 C) and, while keeping the temperature at 25 C in a water bath, DBU was added gradually to adjust the pH to 6.5 (ca. 15 parts of DBU was used). The solid content was adjusted to 40% by addition of ultrapure water to thereby obtain a 40% aqueous solution of a DBU salt of naphthalenesulfonic acid-formalin condensate (B-2), a polymeric anionic surfactant. In addition, the Mw of (B-2) was 5,000.
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